molecular formula C8H12O2 B2852279 4-Ethenyloxane-4-carbaldehyde CAS No. 2361644-35-9

4-Ethenyloxane-4-carbaldehyde

Cat. No.: B2852279
CAS No.: 2361644-35-9
M. Wt: 140.182
InChI Key: PZUMXBICJQKMJC-UHFFFAOYSA-N
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Description

4-Ethenyloxane-4-carbaldehyde, also known as 4-vinyltetrahydro-2H-pyran-4-carbaldehyde, is a versatile chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This compound is characterized by its unique structure, which includes a tetrahydropyran ring substituted with a vinyl group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyloxane-4-carbaldehyde typically involves the reaction of tetrahydropyran derivatives with vinyl-containing reagents under controlled conditions. One common method includes the use of vinyl magnesium bromide in the presence of a catalyst to introduce the vinyl group onto the tetrahydropyran ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyloxane-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethenyloxane-4-carbaldehyde is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and vinyl groups.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethenyloxane-4-carbaldehyde involves its reactivity with nucleophiles and electrophiles due to the presence of both the aldehyde and vinyl functional groups. The aldehyde group can form Schiff bases with amines, while the vinyl group can undergo polymerization and addition reactions. These interactions are crucial in its applications in organic synthesis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethenyloxane-4-carbaldehyde is unique due to its combination of a vinyl group and an aldehyde group on a tetrahydropyran ring. This unique structure allows it to participate in a diverse range of chemical reactions, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

4-ethenyloxane-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-8(7-9)3-5-10-6-4-8/h2,7H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUMXBICJQKMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCOCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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